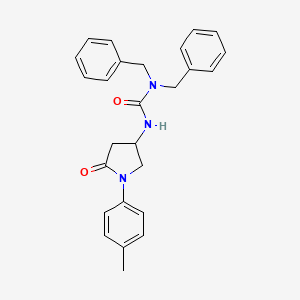

1,1-Dibenzyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Research suggests that 1,1-Dibenzyl-3-(p-tolyl)urea exhibits promising anticancer activity. It may interfere with cancer cell proliferation, induce apoptosis, or inhibit specific signaling pathways. Further studies are needed to explore its potential as a targeted therapy for various cancers .

- This compound can serve as an organocatalyst in synthetic chemistry. It participates in various reactions, such as Michael additions, aldol reactions, and cyclizations. Its urea moiety can activate substrates and facilitate bond formation, making it valuable in asymmetric synthesis .

- 1,1-Dibenzyl-3-(p-tolyl)urea can coordinate with transition metals to form stable complexes. These complexes find applications in catalysis, material science, and supramolecular chemistry. The ligand’s flexibility allows for diverse coordination geometries .

- Researchers explore the interaction of this compound with biological macromolecules (e.g., proteins, nucleic acids). Its structural features may enable binding to specific sites, affecting enzyme activity or gene expression. Investigating its bioactivity is essential for drug discovery .

- The benzyl groups in 1,1-Dibenzyl-3-(p-tolyl)urea can participate in polymerization reactions. It can act as a monomer or a chain transfer agent, contributing to the synthesis of functional polymers with tailored properties .

- Due to its rigid structure and hydrogen-bonding capabilities, this compound is relevant in supramolecular assemblies. It can form inclusion complexes, self-assembled aggregates, or host-guest systems. Applications include drug delivery, sensors, and molecular recognition .

Anticancer Properties

Organocatalysis

Metal Coordination Complexes

Biological Studies

Polymer Chemistry

Supramolecular Chemistry

Safety and Hazards

properties

IUPAC Name |

1,1-dibenzyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O2/c1-20-12-14-24(15-13-20)29-19-23(16-25(29)30)27-26(31)28(17-21-8-4-2-5-9-21)18-22-10-6-3-7-11-22/h2-15,23H,16-19H2,1H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDVDOQWVRHUOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dibenzyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2771446.png)

![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2771447.png)

![N-(4-bromophenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2771448.png)

![6-ethyl-2-[(4-methoxybenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2771454.png)

![6-[5-(7H-Purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2771459.png)

![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2771465.png)

![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2771466.png)

![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2771468.png)